molecular formula C11H15N3O B2745904 N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-5-yl}methyl)prop-2-enamide CAS No. 2411201-51-7

N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-5-yl}methyl)prop-2-enamide

Cat. No.: B2745904
CAS No.: 2411201-51-7
M. Wt: 205.261
InChI Key: ACCPUWJAXVMZCO-UHFFFAOYSA-N
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Description

N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-5-yl}methyl)prop-2-enamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazo[1,2-a]pyridine ring fused with a tetrahydro ring system, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-5-yl}methyl)prop-2-enamide typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine with prop-2-enamide in the presence of a suitable catalyst. The reaction is often carried out in a solvent such as ethanol or methanol at reflux temperature to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods help in achieving higher yields and purity while reducing the reaction time and cost. The choice of solvents, catalysts, and reaction conditions can be optimized based on the specific requirements of the industrial process .

Chemical Reactions Analysis

Types of Reactions

N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-5-yl}methyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or aryl groups onto the imidazo[1,2-a]pyridine ring .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-5-yl}methyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine
  • 2,5,6,7-Tetrahydroimidazo[1,2-a]imidazol-3-ones

Uniqueness

N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-5-yl}methyl)prop-2-enamide stands out due to its unique structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for research and development.

Properties

IUPAC Name

N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-2-11(15)13-8-9-4-3-5-10-12-6-7-14(9)10/h2,6-7,9H,1,3-5,8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCPUWJAXVMZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCCC2=NC=CN12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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